1-Isonicotinoylpiperazinetrihydrochloride
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Overview
Description
1-Isonicotinoylpiperazinetrihydrochloride, also known as INPT, is a synthetic compound derived from nicotinic acid and piperazine. It has a molecular formula of C10H13N3O.3HCl and a molecular weight of 300.61 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Scientific Research Applications
Arylpiperazine Derivatives
Arylpiperazine derivatives, a group that could include structures similar to "1-Isonicotinoylpiperazinetrihydrochloride," have been extensively studied for their pharmacological applications, particularly in the treatment of depression, psychosis, or anxiety. This class of compounds is known for undergoing extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolites with distinct pharmacological effects. These metabolites have been explored for their interactions with serotonin receptors, highlighting the importance of understanding the metabolic pathways of arylpiperazine derivatives for their effective clinical use (Caccia, 2007).
Isonicotinoyl Derivatives and Antituberculotic Activity
The study of isonicotinic acid hydrazide (isoniazid, INH) derivatives has revealed that many compounds undergo partial hydrolysis under in vitro conditions, leading to isoniazid or isonicotinic acid. This process suggests that the antituberculotic activity of these compounds may not significantly surpass that of isoniazid itself. This research underscores the complexity of molecular interactions and the importance of structural features in determining the stability and activity of isonicotinic acid derivatives (Scior & J. Garcés-Eisele, 2006).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Isonicotinoylpiperazinetrihydrochloride involves the reaction of isonicotinoyl chloride with piperazine followed by treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "Isonicotinic acid", "Thionyl chloride", "Piperazine", "Hydrochloric acid" ], "Reaction": [ "Isonicotinic acid is first converted to isonicotinoyl chloride by reaction with thionyl chloride.", "Isonicotinoyl chloride is then reacted with piperazine to form 1-Isonicotinoylpiperazine.", "1-Isonicotinoylpiperazine is then treated with hydrochloric acid to yield 1-Isonicotinoylpiperazinetrihydrochloride." ] } | |
CAS No. |
1185303-34-7 |
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
piperazin-1-yl(pyridin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI Key |
LALWKPAAGSOTKC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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